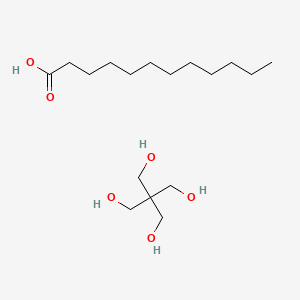

Pentaerythritol laurate

CAS No.: 162680-67-3

Cat. No.: VC17181901

Molecular Formula: C17H36O6

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162680-67-3 |

|---|---|

| Molecular Formula | C17H36O6 |

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol;dodecanoic acid |

| Standard InChI | InChI=1S/C12H24O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;6-1-5(2-7,3-8)4-9/h2-11H2,1H3,(H,13,14);6-9H,1-4H2 |

| Standard InChI Key | IUCCYXZWZMFVPE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |

Introduction

Chemical Synthesis and Optimization

Catalytic Esterification Mechanisms

The synthesis of pentaerythritol laurate relies on esterification, a reaction accelerated by acid or metal catalysts. A patented method utilizing tin-based catalysts (e.g., stannous oxide or butyl stannic oxide) demonstrates superior performance compared to traditional sulfuric acid catalysts . Tin catalysts activate carbonyl groups via Lewis acid interactions, increasing the electrophilicity of the carbonylic carbon and promoting nucleophilic attack by pentaerythritol’s hydroxyl groups. This mechanism reduces side reactions and minimizes acid residue, critical for applications requiring low acidity .

Reaction Conditions:

-

Temperature: 150–198°C (optimized for balancing reaction rate and product stability).

-

Pressure: 3000 Pa (vacuum conditions to remove water byproduct and shift equilibrium toward ester formation).

Post-synthesis treatments include neutralization with alkaline solutions (e.g., 10% NaOH) to remove residual acids, followed by vacuum dehydration and activated carbon filtration to eliminate trace impurities . These steps ensure final products with hydroxyl values ≤0.6 mg KOH/g and acid values ≤0.01 mg KOH/g, meeting stringent industrial standards .

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts product quality. For example:

-

Sulfuric Acid: Yields 99.7% conversion but introduces sulfur impurities (97 ppm), limiting use in eco-sensitive applications .

-

Tin Catalysts: Achieve 99.9% conversion with tin residues <4 ppm, ideal for high-purity lubricants .

Physicochemical Properties

Thermal and Rheological Behavior

Pentaerythritol laurate exhibits a flash point of 248°C and kinematic viscosities of 19.18 mm²/s at 40°C and 4,765 mm²/s at -40°C . These properties stem from its branched molecular structure, which impedes molecular packing and enhances fluidity at low temperatures. Its oxidative stability is evidenced by a 42.9% viscosity increase after oxidation testing, outperforming conventional esters like trimethylolpropane laurate .

Industrial Applications

Lubricants and Functional Fluids

Pentaerythritol laurate serves as a base stock for synthetic lubricants in extreme environments. Its low pour point (-40°C) and high viscosity index make it indispensable in Arctic machinery and jet engines . Patent data highlight its use in formulations requiring metal passivation, with oxidation corrosion scores of 0.0 on standardized tests .

Surfactants and Emulsifiers

In personal care products, the ester’s amphiphilic structure enables stable oil-in-water emulsions. Its biocompatibility contrasts with petroleum-derived surfactants, reducing dermatological risks .

Emerging Applications

Ongoing research explores its potential in drug delivery systems, leveraging its ester linkages for controlled API release. Preclinical studies suggest compatibility with lipid-based nanoparticle carriers .

Comparative Analysis with Related Esters

| Compound | Molecular Formula | Key Properties | Applications |

|---|---|---|---|

| Pentaerythritol stearate | Higher melting point (55°C) | Solid lubricants, candles | |

| Methyl laurate | Low viscosity (3.2 mm²/s at 40°C) | Biodiesel, detergents | |

| Trimethylolpropane laurate | Moderate thermal stability (flash point 210°C) | Hydraulic fluids, metalworking oils |

Pentaerythritol laurate’s superior thermal stability and biodegradability position it as a preferred choice for high-performance applications, though its higher cost limits use in commodity products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume